molecular formula C24H32N6O9 B1406592 Suc-ala-ala-pro-ala-pna CAS No. 72682-69-0

Suc-ala-ala-pro-ala-pna

Cat. No. B1406592
CAS RN: 72682-69-0
M. Wt: 548.5 g/mol
InChI Key: DKQHAQUESIKHGC-XSWJXKHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-ala-ala-pro-ala-pna is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .


Synthesis Analysis

Suc-ala-ala-pro-ala-pna is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases . It inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .


Molecular Structure Analysis

The structural analysis of Suc-ala-ala-pro-ala-pna has revealed that it binds to the catalytic site of the enzyme .


Physical And Chemical Properties Analysis

Suc-ala-ala-pro-ala-pna has a molecular weight of 548.55 . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Mechanism of Action

Target of Action

Suc-Ala-Ala-Pro-Ala-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP is an enzyme that plays a crucial role in the metabolism of proline-containing peptides and is involved in the maturation and degradation of peptide hormones and neuropeptides.

Mode of Action

The compound acts as a substrate for PEP . It interacts with the active site of the enzyme, allowing the enzyme to bind and hydrolyze it. This interaction results in the release of p-nitroaniline , a yellow compound that can be quantified spectrophotometrically .

Biochemical Pathways

The primary biochemical pathway affected by Suc-Ala-Ala-Pro-Ala-pNA is the enzymatic activity of PEP. The hydrolysis of the compound by PEP leads to the release of p-nitroaniline , which can be used as a measure of PEP activity. This process plays a role in the metabolism of proline-containing peptides and the maturation and degradation of peptide hormones and neuropeptides.

Result of Action

The hydrolysis of Suc-Ala-Ala-Pro-Ala-pNA by PEP results in the release of p-nitroaniline . This release can be quantified spectrophotometrically, providing a measure of PEP activity. Therefore, the compound can be used to detect the activity and stability of PEP .

Action Environment

The action of Suc-Ala-Ala-Pro-Ala-pNA is influenced by environmental factors such as temperature and pH. For instance, the enzymatic activity of PEP, and thus the hydrolysis of the compound, can be measured at 30°C . Additionally, the compound’s solubility can be affected by the solvent used

Safety and Hazards

Suc-ala-ala-pro-ala-pna is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Suc-ala-ala-pro-ala-pna has been used as a substrate to determine chymotrypsin activity . It has also been used as a substrate for cathepsin G assay in bone marrow lysates, in proteolytic activity assay of serine protease subtilisin carlsberg (SC), and as a substrate for neutrophil elastase, trypsin, and chymotrypsin in protease assay . Future research may continue to use this substrate in similar assays or explore its potential in other applications.

properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33)/t13-,14-,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQHAQUESIKHGC-XSWJXKHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-ala-ala-pro-ala-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Suc-Ala-Ala-Pro-Ala-pNA in protease research?

A: Suc-Ala-Ala-Pro-Ala-pNA serves as a chromogenic substrate for specific serine proteases, primarily elastases. When hydrolyzed by these enzymes, the compound releases p-nitroaniline, a yellow-colored product. This color change allows for the easy detection and quantification of protease activity using spectrophotometry. [, ]

Q2: Are there any studies comparing the efficacy of Suc-Ala-Ala-Pro-Ala-pNA to other similar substrates?

A: Yes, research has demonstrated that Streptomyces elastase (SEL) hydrolyzes Suc-Ala-Ala-Pro-Ala-pNA with a 121-fold higher catalytic efficiency (kcat/Km) compared to another elastase substrate, Suc-Ala-Ala-Val-Ala-pNA. [] This highlights the importance of specific amino acid residues within the substrate sequence for optimal enzyme recognition and activity.

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